molecular formula C10H18O3 B044263 Valeric anhydride CAS No. 2082-59-9

Valeric anhydride

Cat. No.: B044263
CAS No.: 2082-59-9
M. Wt: 186.25 g/mol
InChI Key: DUCKXCGALKOSJF-UHFFFAOYSA-N
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Description

C10H18O3 . It is a colorless to yellow liquid characterized by its anhydride functional group.

Safety and Hazards

Valeric anhydride causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .

Future Directions

Valeric anhydride, as a volatile fatty acid, has numerous industrial applications supporting from food and pharmaceuticals industries to wastewater treatment . The transition from a linear economy to a circular economy including resource recovery, reuse, and recycling is essential, considering environmental sustainability as a goal for the 21st century .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valeric anhydride can be synthesized through the reaction of valeric acid with dicyclohexyl carbodiimide in the presence of an organic solvent such as dichloromethane. The reaction is typically carried out at room temperature for about 20 to 40 minutes. After the reaction, solid impurities are removed by filtration, and the organic solvent is recovered by distillation under reduced pressure. The final product, this compound, is obtained by further distillation under reduced pressure .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of valeric acid with acetic anhydride, followed by pyrogenic distillation to separate acetic acid and this compound. This method, however, may result in a product with lower purity due to the presence of residual acetic acid .

Chemical Reactions Analysis

Types of Reactions: Valeric anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alcohols and Amines: Used in nucleophilic acyl substitution reactions.

    Water: Used in hydrolysis reactions.

Major Products:

    Esters: Formed from reactions with alcohols.

    Amides: Formed from reactions with amines.

    Valeric Acid: Formed from hydrolysis.

Comparison with Similar Compounds

Uniqueness: Valeric anhydride is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties compared to other anhydrides. Its applications in organic synthesis, pharmaceuticals, and industrial processes highlight its versatility and importance in various fields .

Properties

IUPAC Name

pentanoyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCKXCGALKOSJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870934
Record name valeric anhydride
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2082-59-9
Record name Valeric anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2082-59-9
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Record name Valeric anhydride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanoic acid, 1,1'-anhydride
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Record name valeric anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valeric anhydride
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Record name VALERIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

By following in principle the appropriate procedures of Example 4, Parts A and B or Example 5, but substituting other acyl anhydrides for acetic anhydride and caproic anhydride, such as propionic anhydride, butyric anhydride or valeric anhydride, the following compounds are obtained:
[Compound]
Name
acyl anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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